![molecular formula C12H16BrN B3102080 1-(3-Bromo-4-methylbenzyl)pyrrolidine CAS No. 1414870-50-0](/img/structure/B3102080.png)
1-(3-Bromo-4-methylbenzyl)pyrrolidine
Overview
Description
“1-(3-Bromo-4-methylbenzyl)pyrrolidine” is a chemical compound with the molecular formula C12H16BrN . It has a molecular weight of 254.17 .
Synthesis Analysis
Pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a bromo-methylbenzyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various chemical reactions. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.17 and a molecular formula of C12H16BrN .Scientific Research Applications
Synthesis of Chiral Pyrrolidines
1-(3-Bromo-4-methylbenzyl)pyrrolidine has been utilized in the synthesis of chiral pyrrolidines. This process involves the preparation of chiral 3-substituted-3-aminomethyl-pyrrolidines, where the α-methylbenzyl functionality acts as both a nitrogen protecting group and a chiral auxiliary. These compounds have applications in various chemical syntheses, including pharmaceuticals (Suto, Turner, & Kampf, 1992).
Stereoselective Anionic Cyclizations
The compound has also been used in stereoselective anionic cyclizations to produce pyrrolidines. These reactions are significant for generating 2,4-disubstituted pyrrolidines with a focus on cis isomers. The α-methylbenzyl chiral auxiliary on the nitrogen atom aids in achieving high diastereoselectivity in these cyclizations (Coldham, Hufton, & Rathmell, 1997).
Intermediate for Quinolone Antibacterials
This chemical has been instrumental as an intermediate in the preparation of quinolone antibacterials. The synthesis of stereoisomers of several 3-(1-aminoethyl)pyrrolidines, using α-methylbenzyl as a chiral auxiliary, has led to the development of various stereochemically pure 3-(1-aminoethyl)pyrrolidines, crucial for quinolone antibacterial compounds (Schroeder et al., 1992).
Antioxidant and Anticholinergic Activities
Additionally, this compound derivatives have been synthesized and studied for their antioxidant and anticholinergic activities. These compounds, specifically synthesized bromophenols, have shown promising results in various bioanalytical antioxidant methods and demonstrated significant activity against cholinergic enzymes (Rezai et al., 2018).
Microbiological Activity
The compound's derivatives have been synthesized and tested for microbiological activity. These derivatives exhibited significant bacteriostatic and antituberculosis activity, highlighting their potential use in antimicrobial therapies (Miszke et al., 2008).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . For example, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANSLZHFXREAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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